Bromodifluoroacetyl fluoride

Descripción general

Descripción

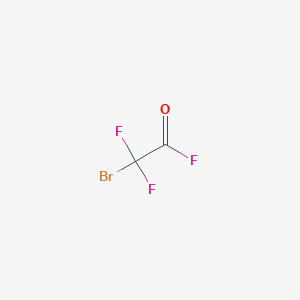

Bromodifluoroacetyl fluoride is a useful research compound. Its molecular formula is C2BrF3O and its molecular weight is 176.92 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Synthesis of Carbamoyl Fluorides

Bromodifluoroacetyl fluoride is used as a precursor for generating difluorocarbene, which is then reacted with hydroxylamines to synthesize carbamoyl fluorides. This method shows high functional group tolerance and has been substantiated by computational calculations (Baars et al., 2016).

Sensing and Detection of Fluoride Ions

In the field of chemical sensing, compounds related to this compound are used for detecting fluoride ions, especially in water. This research is significant for monitoring fluoride levels due to its impact on dental and skeletal health (Wade et al., 2010).

Applications in Energy Storage

Fluorides like those derived from this compound are explored for use in energy storage and conversion, particularly in Li-ion technology. They are attractive due to their high theoretical capacities, which significantly exceed those of commercial cells (Conte & Pinna, 2014).

Fluorine Incorporation in Medicinal Chemistry

In medicinal chemistry, methods related to this compound are used to incorporate fluorine into molecules. Fluorine's unique properties make it highly sought after for improving drug properties (Yang et al., 2012).

Fluoride Anion Recognition in Solid State

The fluoride anion's importance in various fields has led to increased focus on efficient and specific interaction with fluoride in polar and aqueous media. This research is vital for both environmental and health concerns (Cametti & Rissanen, 2013).

Catalyst in Synthesis Processes

Compounds related to this compound serve as catalysts in the synthesis of various organic compounds, demonstrating the versatility and utility of fluorides in organic chemistry (Banothu et al., 2014).

Fluoride Sensing in Biological Systems

The development of sensors using fluorides, such as those derived from this compound, enables the detection of fluoride ions in living cells. This is critical for understanding fluoride's biological impact (Zou et al., 2014).

Asymmetric Bromotrifluoromethoxylation

In pharmaceuticals and agrochemicals, asymmetric bromotrifluoromethoxylation, facilitated by derivatives of this compound, is used for introducing trifluoromethoxy groups into drugs andagricultural products. This process is known for its operational simplicity, scalability, and mild reaction conditions, making it highly applicable in the modification of complex organic molecules (Guo et al., 2017).

In Vivo Biofluorination

Research in the field of biotechnology has demonstrated the use of fluoride, such as derivatives from this compound, for in vivo biofluorination in engineered bacteria. This process is groundbreaking for integrating fluorometabolites into living cells, expanding the chemical capabilities of cell factories (Calero et al., 2020).

Insights into Direct Trifluoromethoxylation

Studies have explored the use of fluorides, including those related to this compound, for trifluoromethoxylation reactions. These reactions are significant for preparing trifluoromethyl ethers, valuable as building blocks in various chemical syntheses (Marrec et al., 2010).

Development of Clickable Fluorosulfonyl Fluoride Reagents

Fluorosulfonyl fluoride reagents, related to this compound, are developed for various applications, including the synthesis of isoxazoles. These reagents demonstrate potential in enriching chemical tool cabinets for diverse synthetic routes (Leng & Qin, 2018).

Aliphatic C-H Fluorination

The fluorination of molecules, using compounds related to this compound, is utilized to improve chemical stability and alter the binding affinity of biologically active compounds. This method is particularly effective for replacing hydrogen in small molecules with fluorine (Liu et al., 2013).

Fluorination and Trifluoromethylation in Organic Synthesis

Fluorination, including methods using compounds related to this compound, is increasingly important in organic synthesis. These processes are key for incorporating fluorine into complex organic molecules, often imparting desirable properties for pharmaceuticals or materials (Furuya et al., 2011).

Direcciones Futuras

Mecanismo De Acción

Target of Action

Bromodifluoroacetyl fluoride is an organic compound that is used in the pharmaceutical industry . The primary targets of this compound are drug molecules, where it is incorporated to impart specific properties or functionalities to the final product .

Mode of Action

It is known that the compound interacts with its targets (drug molecules) and modifies them, thereby influencing their properties and functionalities .

Biochemical Pathways

It is known that fluoride, a component of this compound, can affect various organs and its toxicity can cause cellular apoptosis . Fluoride-mediated apoptosis occurs via two vital pathways: mitochondrial-mediated and endoplasmic reticulum stress pathways .

Pharmacokinetics

It is known that fluoride, a component of this compound, is primarily governed by ph and storage in bone . Hydrofluoric acid (HF) diffuses across cell membranes far more easily than fluoride ion .

Result of Action

It is known that high and chronic exposure to fluoride causes cellular apoptosis .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, fluoride, a component of this compound, is a known inhibitor of glycolysis . In skeletal muscles, high concentration and long-term exposure to fluoride causes loss of muscle proteins leading to atrophy . Furthermore, fluoride can be immobilized by trapping in soil matrices, thereby limiting its solubility .

Análisis Bioquímico

Biochemical Properties

Bromodifluoroacetyl fluoride plays a significant role in biochemical reactions due to its high reactivity. It interacts with various enzymes, proteins, and other biomolecules, primarily through its fluorinating properties. The compound can modify the structure and function of biomolecules by introducing fluorine atoms, which can alter their reactivity and stability. For instance, this compound can inhibit enzymes involved in metabolic pathways by binding to their active sites and preventing substrate access .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. The compound’s high reactivity allows it to interact with cellular components, leading to changes in cellular homeostasis. For example, this compound can inhibit glycolysis by interfering with key enzymes, resulting in reduced energy production and altered metabolic flux .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound exerts its effects through binding interactions with enzymes, leading to their inhibition or activation. This compound can also induce changes in gene expression by modifying transcription factors or signaling molecules. These interactions can result in altered cellular functions and metabolic pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can cause oxidative stress and apoptosis in cells over prolonged exposure. The compound’s reactivity can lead to the formation of reactive oxygen species, which can damage cellular components and disrupt normal cellular processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant toxicity and adverse effects. Studies have shown that high doses of this compound can cause neurobehavioral impairments, oxidative stress, and apoptosis in animal models. These effects are dose-dependent and can vary based on the duration of exposure and the specific animal model used .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can inhibit key enzymes in metabolic pathways, leading to altered metabolic flux and changes in metabolite levels. For example, this compound can inhibit enzymes involved in glycolysis, resulting in reduced energy production and accumulation of metabolic intermediates .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be transported across cell membranes through specific transporters or passive diffusion. Once inside the cell, this compound can bind to proteins and other cellular components, affecting its localization and accumulation. These interactions can influence the compound’s activity and function within the cell .

Subcellular Localization

This compound’s subcellular localization is determined by its interactions with targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within the cell, where it exerts its effects. For example, this compound can localize to the mitochondria, where it can interfere with mitochondrial function and induce oxidative stress. These interactions can significantly impact the compound’s activity and function within the cell .

Propiedades

IUPAC Name |

2-bromo-2,2-difluoroacetyl fluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2BrF3O/c3-2(5,6)1(4)7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REOFZGQDJKOKFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(F)(F)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2BrF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40378336 | |

| Record name | Bromo(difluoro)acetyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40378336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38126-07-7 | |

| Record name | Bromo(difluoro)acetyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40378336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is known about the formation of Bromodifluoroacetyl fluoride?

A1: this compound (CF2BrC(O)F) can be formed through the gas-phase oxidation of bromotrifluoroethene (CF2CFBr) initiated by trifluoromethylhypofluorite (CF3OF) []. This suggests a potential reaction pathway for the synthesis of this compound.

Q2: Are there any studies on the structural characterization of this compound?

A2: Yes, there are studies dedicated to exploring the structural aspects of this compound. While the abstract of [] doesn't delve into the specifics, it highlights the compound's formation. The title of the second paper suggests that both experimental and theoretical studies have been conducted on CF2BrC(O)F []. These likely involve spectroscopic techniques to determine its structure and properties.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.